molecular formula C12H17N3O2 B1420013 N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide CAS No. 186650-67-9

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide

Cat. No.: B1420013
CAS No.: 186650-67-9
M. Wt: 235.28 g/mol
InChI Key: GHBXOZVGXLKALW-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl and piperidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide:

    4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide: Lacks the N’-hydroxy group, which may affect its reactivity and biological activity.

    N-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide: Similar structure but different functional groups, leading to variations in chemical and biological properties.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBXOZVGXLKALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C2=CC=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide
Reactant of Route 2
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide

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